ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15612030
InChI: InChI=1S/C24H19FN2O5S/c1-3-32-23(31)21-13(2)26-24(33-21)27-18(14-9-11-16(25)12-10-14)17(20(29)22(27)30)19(28)15-7-5-4-6-8-15/h4-12,18,28H,3H2,1-2H3/b19-17+
SMILES:
Molecular Formula: C24H19FN2O5S
Molecular Weight: 466.5 g/mol

ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC15612030

Molecular Formula: C24H19FN2O5S

Molecular Weight: 466.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate -

Specification

Molecular Formula C24H19FN2O5S
Molecular Weight 466.5 g/mol
IUPAC Name ethyl 2-[(3E)-2-(4-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C24H19FN2O5S/c1-3-32-23(31)21-13(2)26-24(33-21)27-18(14-9-11-16(25)12-10-14)17(20(29)22(27)30)19(28)15-7-5-4-6-8-15/h4-12,18,28H,3H2,1-2H3/b19-17+
Standard InChI Key OLOPZAUCCHAVQZ-HTXNQAPBSA-N
Isomeric SMILES CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)F)C
Canonical SMILES CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)F)C

Introduction

Structural Characteristics

Molecular Architecture

The compound features a thiazole ring fused with a pyrrole moiety, creating a planar scaffold conducive to π-π stacking interactions with biological targets. The thiazole component (a five-membered ring containing nitrogen and sulfur) is substituted at position 2 with a dihydro-pyrrole ketone system, which itself is decorated with a benzoyl group and a 4-fluorophenyl substituent. The fluorine atom at the para position of the phenyl ring introduces electronegativity, enhancing binding affinity to hydrophobic pockets in enzymes .

Functional Group Contributions

  • Thiazole Ring: The methyl group at position 4 and the ester at position 5 modulate solubility and metabolic stability. Thiazoles are known to inhibit kinases and proteases due to their ability to coordinate metal ions .

  • Pyrrole Moiety: The 4-hydroxy-5-oxo group facilitates hydrogen bonding with residues like Asp81 in bacterial DNA gyrase, as observed in related compounds .

  • Fluorine Substituent: Fluorine’s small size and high electronegativity improve membrane permeability and resistance to oxidative degradation.

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous molecules are typically synthesized via multi-step protocols involving:

  • Condensation Reactions: Coupling of thiazole precursors (e.g., ethyl 4-methylthiazole-5-carboxylate) with pyrrole intermediates under acidic conditions.

  • Purification: Recrystallization or chromatography to isolate the target compound from byproducts.

Analytical Data

  • Molecular Formula: C24H19FN2O5S\text{C}_{24}\text{H}_{19}\text{FN}_{2}\text{O}_{5}\text{S}

  • Molecular Weight: 466.5 g/mol

  • Spectroscopic Features: Expected IR peaks include ν(C=O)\nu(\text{C=O}) at ~1700 cm1^{-1} (ester and ketone) and ν(O-H)\nu(\text{O-H}) at ~3200 cm1^{-1} (hydroxyl group).

CompoundMIC (μM) – S. aureusMIC (μM) – E. coliTarget Enzyme
10a1.190.23DNA Gyrase
10f4.600.18MurB
170.5 μg/mL4 μg/mLDNA Gyrase

Comparative Analysis with Related Compounds

Structural Modifications and Activity Trends

  • Fluorine Substitution: Derivatives with 4-fluorophenyl groups (e.g., 10f) show 10-fold lower MIC values against E. coli compared to non-fluorinated analogs .

  • Ester vs. Carboxylic Acid: Conversion of the ethyl ester to a carboxylic acid (as in 17) enhances DNA gyrase binding via salt bridges with Arg144 .

Therapeutic Index

Compound 17 demonstrated a >100-fold selectivity for bacterial over mammalian cells, underscoring the safety profile of this structural class .

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